molecular formula C26H22N4O5 B14456244 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- CAS No. 72088-87-0

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-

Cat. No.: B14456244
CAS No.: 72088-87-0
M. Wt: 470.5 g/mol
InChI Key: WCYYHGULXDORSH-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- typically involves multiple steps. One common method includes the diazotization of 4-methoxy-2-nitroaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biological stain and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo linkage and aromatic rings allow it to bind to proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azo linkage and nitro group make it particularly useful in applications requiring strong color properties and potential biological activity .

Properties

CAS No.

72088-87-0

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H22N4O5/c1-3-16-8-5-7-11-21(16)27-26(32)20-14-17-9-4-6-10-19(17)24(25(20)31)29-28-22-13-12-18(35-2)15-23(22)30(33)34/h4-15,31H,3H2,1-2H3,(H,27,32)

InChI Key

WCYYHGULXDORSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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